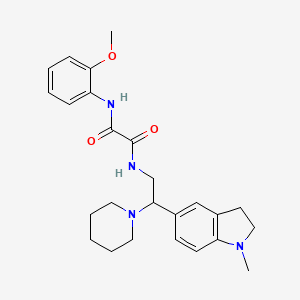

N1-(2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Description

N1-(2-Methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative with a complex structure featuring a 2-methoxyphenyl group, a 1-methylindolin-5-yl moiety, and a piperidin-1-yl ethyl chain.

Properties

IUPAC Name |

N'-(2-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O3/c1-28-15-12-19-16-18(10-11-21(19)28)22(29-13-6-3-7-14-29)17-26-24(30)25(31)27-20-8-4-5-9-23(20)32-2/h4-5,8-11,16,22H,3,6-7,12-15,17H2,1-2H3,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCVWSGEFUURLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3OC)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and its molecular weight is approximately 436.5 g/mol. The structure features an oxalamide linkage, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 436.5 g/mol |

| CAS Number | 921893-43-8 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may function by:

- Inhibiting Enzymes : It has been shown to inhibit specific enzymes involved in cancer cell proliferation, thereby exhibiting potential anticancer properties.

- Modulating Receptors : The compound may interact with neurotransmitter receptors, suggesting neuroprotective effects that could be beneficial in treating neurodegenerative diseases.

Therapeutic Applications

Research indicates that this compound has several promising therapeutic applications:

- Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown effectiveness in inhibiting the growth of breast and lung cancer cells in vitro.

- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress, making it a candidate for further research in neurodegenerative disorders such as Alzheimer's disease.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Studies : In a study published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines, showing IC50 values in the micromolar range, indicating significant cytotoxicity .

- Neuroprotection Research : Another study highlighted its potential neuroprotective properties by demonstrating its ability to reduce apoptosis in neuronal cells exposed to oxidative stressors .

- Pharmacokinetics : A pharmacokinetic study indicated favorable absorption and distribution characteristics in animal models, suggesting that the compound could be a viable candidate for further development .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N1-(2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is , with a molecular weight of approximately 451.6 g/mol. The compound features distinctive structural components:

- Methoxyphenyl group : Contributes to lipophilicity and potential receptor interactions.

- Indoline moiety : Known for its biological activity, potentially enhancing the compound's pharmacological profile.

- Piperidine ring : Provides flexibility and may influence binding affinity to biological targets.

Medicinal Chemistry

This compound has shown promise as a lead compound in drug development due to its potential interactions with various biological targets:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit pathways involved in tumor growth, making it a candidate for cancer therapeutics.

| Activity | Target | Mechanism |

|---|---|---|

| Anticancer | TEAD transcription factors | Modulation of gene expression involved in cell proliferation |

Pharmacological Studies

Research indicates that this compound may interact with specific receptors or enzymes:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.

| Enzyme | Inhibition Type | Potential Application |

|---|---|---|

| Kinases | Competitive | Cancer treatment |

Material Science

The unique properties of oxalamides make them suitable for applications beyond pharmacology:

- Polymer Synthesis : The compound can serve as a building block for creating new materials with tailored properties for industrial applications.

Case Studies and Research Findings

Several studies have been conducted to explore the efficacy and mechanism of action of this compound:

-

In Vitro Studies on Cancer Cell Lines :

- A study demonstrated that this compound inhibited the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

-

Mechanistic Studies :

- Research indicated that the compound modulates specific signaling pathways, leading to apoptosis in cancer cells.

-

Toxicological Assessments :

- Preliminary toxicity studies showed acceptable safety profiles at therapeutic doses, warranting further investigation into its clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Analogues in Flavoring Agents

Several oxalamide derivatives share structural similarities with the target compound but are optimized for flavor-enhancing properties. Key examples include:

- N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)Oxalamide (S336, CAS 745047-53-4) Structure: Substituted with 2,4-dimethoxybenzyl and pyridin-2-yl ethyl groups. Applications: Approved globally as a savory flavoring agent (Savorymyx® UM33) to reduce monosodium glutamate (MSG) in foods. It exhibits a high safety profile with a No Observed Adverse Effect Level (NOEL) of 100 mg/kg body weight/day in 90-day rat studies . Metabolism: Rapidly metabolized in rat hepatocytes without detectable amide hydrolysis, suggesting stability in biological systems .

- N1-(2-Methoxy-4-Methylbenzyl)-N2-(2-(5-Methylpyridin-2-yl)ethyl)Oxalamide (No. 1769) Structure: Features a methyl-substituted benzyl group and a 5-methylpyridin-2-yl ethyl chain. Safety: Shares the same NOEL (100 mg/kg/day) as S336 due to structural and metabolic similarities .

Pharmacologically Active Oxalamides

- BNM-III-170 (N1-(4-Chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)Oxalamide) Structure: Contains a guanidinomethyl indane core and halogenated phenyl group. Application: CD4-mimetic compound enhancing vaccine efficacy against immunodeficiency viruses . Key Difference: The target compound lacks the guanidine moiety critical for viral entry inhibition.

Metabolic and Toxicological Divergences

- Indoline derivatives are often associated with central nervous system (CNS) activity, which could imply distinct toxicological risks requiring separate evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.